5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside

描述

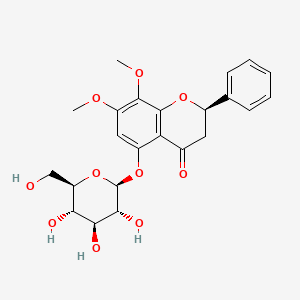

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-β-D-glucopyranoside (CAS: 942626-74-6, molecular formula: C₂₃H₂₆O₁₀) is a flavonoid glycoside first isolated from Andrographis paniculata . It belongs to the flavanone subclass, characterized by a saturated C-ring (2-phenylchroman-4-one backbone) and a β-D-glucopyranoside moiety attached to the 5-hydroxy group. Its structure includes methoxy substitutions at positions 7 and 8 and a 2R stereochemistry.

属性

IUPAC Name |

(2R)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16-,18-,19+,20-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJQSWAVTHDBPX-BETRLRHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=O)C[C@@H](O2)C3=CC=CC=C3)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942626-74-6 | |

| Record name | 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942626746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-7,8-DIMETHOXY (2R)-FLAVANONE-5-O-.BETA.-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAO9Z11IUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate flavanone precursor, which is then subjected to hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups at the 5, 7, and 8 positions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation, to produce the desired flavonoid glycoside in large quantities. These methods offer advantages in terms of sustainability and scalability compared to traditional chemical synthesis.

化学反应分析

Types of Reactions

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavanone core to a dihydroflavonol or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the flavanone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonols.

科学研究应用

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside has several scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity and properties of flavonoids.

Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Medicine: Research focuses on its therapeutic potential in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

作用机制

The mechanism of action of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways, such as the p53 pathway, and inhibiting cell proliferation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural differentiation from analogs lies in its flavanone core, glucosylation position, and substitution pattern. Below is a comparative analysis:

Table 1: Structural and Source Comparison

Key Observations :

- Flavanone vs. Flavone: The flavanone core (saturated C-ring) in the target compound may confer distinct conformational flexibility compared to planar flavones, influencing receptor binding .

- Glycosylation: The 5-O-glucoside enhances water solubility, whereas C-glucosides (e.g., 5-hydroxy-7,4’-dimethoxy-6-C-β-D-glucopyranosylflavone ) exhibit higher metabolic stability due to resistance to glycosidase cleavage.

- Substitution Patterns : Methoxy groups at positions 7 and 8 in the target compound may sterically hinder interactions with enzymes or receptors compared to analogs with fewer methoxy groups .

Table 2: Bioactivity Profiles

Key Observations :

- The absence of glucosylation in this compound may improve membrane permeability.

- Cytotoxicity: The target compound’s glucoside moiety likely reduces cytotoxicity by limiting cellular uptake, whereas non-glycosylated flavones/flavanones (e.g., andrographolide derivatives) show higher potency .

- Antioxidant Potential: Methoxy groups generally reduce antioxidant capacity compared to hydroxyl-rich analogs, but glucosylation can modulate ROS scavenging efficiency .

生物活性

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside is a flavonoid glycoside derived from the plant Andrographis paniculata. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties. This article explores these activities in detail, supported by relevant research findings and case studies.

- Molecular Formula : C23H26O

- CAS Number : 942626-74-6

- Molecular Weight : 354.46 g/mol

1. Antioxidant Activity

Flavonoids are known for their potent antioxidant properties. Studies have shown that 5-Hydroxy-7,8-dimethoxy (2R)-flavanone exhibits significant free radical scavenging activity.

- DPPH Assay : The compound demonstrated effective inhibition of DPPH radicals, indicating its potential to mitigate oxidative stress. In comparative studies, extracts containing this flavonoid showed enhanced antioxidant capacity compared to other flavonoids tested .

| Extract Type | IC50 (mg/mL) |

|---|---|

| Ethanol Extract | 4.0 |

| Methanol Extract | 5.7 |

| Aqueous Extract | 3.4 |

2. Anti-inflammatory Effects

Research indicates that this flavonoid can modulate inflammatory responses. In vitro studies have reported that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells .

3. Antibacterial Activity

5-Hydroxy-7,8-dimethoxy (2R)-flavanone has been evaluated for its antibacterial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited a MIC ranging from 4 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

4. Anticancer Properties

Flavonoids are recognized for their ability to inhibit cancer cell proliferation. In recent studies, this compound has shown promise in inducing apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and death.

- Cell Lines Tested : Studies on breast cancer (MCF-7) and prostate cancer (PC-3) cells revealed that treatment with this flavonoid led to a significant reduction in cell viability and increased apoptosis markers .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of Andrographis paniculata extracts revealed that the presence of 5-Hydroxy-7,8-dimethoxy (2R)-flavanone contributed significantly to the overall antioxidant capacity of the extract, outperforming other phenolic compounds present .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this flavonoid resulted in a marked decrease in inflammatory markers. The study elucidated the mechanism involving the NF-kB signaling pathway, suggesting a potential therapeutic role in inflammatory diseases .

常见问题

Basic Research Questions

Q. How is 5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-β-D-glucopyranoside isolated from natural sources, and what purification methods are effective?

- Methodology : The compound is typically extracted from Andrographis paniculata using polar solvents (e.g., methanol or ethanol) via maceration or Soxhlet extraction. Subsequent purification involves column chromatography with silica gel or Sephadex LH-20, followed by HPLC for final isolation. Purity is confirmed using TLC and NMR spectroscopy .

Q. What spectroscopic techniques are employed for structural elucidation of this flavanone glycoside?

- Methodology :

- 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to determine glycosidic linkages, flavanone substitution patterns, and stereochemistry at C2.

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and fragmentation patterns.

- Circular dichroism (CD) or optical rotation to verify the (2R) configuration .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodology :

- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., MGC-803, HT-29) to determine IC₅₀ values.

- Antioxidant activity : DPPH radical scavenging and FRAP assays.

- Anti-glycation : Inhibition of advanced glycation end-product (AGE) formation using BSA-glucose/fructose models .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical purity?

- Methodology :

- Glycosylation : Use trichloroacetimidate donors under Schmidt conditions to ensure β-D-glucosidic linkage specificity.

- Protecting groups : Temporarily mask hydroxyl groups (e.g., acetyl or benzyl) during flavanone functionalization.

- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity in methoxylation .

Q. How should researchers address contradictions in bioactivity data across different studies?

- Methodology :

- Purity validation : Ensure compound integrity via HPLC-UV/ELSD and ¹H NMR (≥95% purity).

- Assay standardization : Use identical cell lines (e.g., KB cells) and protocols for cytotoxicity comparisons.

- Mechanistic follow-up : Test for off-target effects (e.g., mitochondrial toxicity via ATP assays) or solubility limitations .

Q. What experimental strategies are recommended for mechanistic studies of its antioxidant effects?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。